N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various techniques such as NMR, MS, IR, and X-ray diffraction methods. The structure-property relationships of these compounds, including N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide, can be investigated using these methods along with density functional theory calculations (DFT) (He et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically conducted using X-ray diffraction and DFT calculations. This analysis can provide insights into the effects of intermolecular interactions on molecular geometry, including bond lengths, bond angles, and dihedral angles (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties of N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide and related compounds involve processes like electron addition and reduction. Understanding these reactions is crucial for exploring their potential applications in various fields (Palmer et al., 1995).
Scientific Research Applications
Synthesis and Chemical Properties
Biological and Pharmacological Activities
Research into the biological activities of compounds structurally related to N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide has revealed their potential in various therapeutic areas. For example, modifications of anticestodal drugs have been investigated to improve their biological effects, demonstrating the compound's relevance in developing treatments for parasitic infections (I. Galkina et al., 2014). Furthermore, the synthesis and evaluation of certain 4-nitro-N-phenylbenzamides have indicated their anticonvulsant properties, suggesting potential applications in the treatment of seizure disorders (V. Bailleux et al., 1995).
Crystallography and Molecular Interactions
Crystallographic studies of compounds related to N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide have provided insights into their molecular structures and interactions. Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for instance, have explored the influence of intermolecular interactions on molecular geometry, contributing to a deeper understanding of the structural properties and potential applications of these compounds (Sedat Karabulut et al., 2014).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-10-2-3-11(8-14(10)17)19-16(22)13-9-12(20(23)24)4-5-15(13)18-6-7-21/h2-5,8-9,18,21H,6-7H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBMQJLJXLXMKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7122647 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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